molecular formula C21H16FNO4S2 B11448051 4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole

4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole

Cat. No.: B11448051
M. Wt: 429.5 g/mol
InChI Key: FBOKURKKXAWETD-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole is a complex organic compound with a unique structure that combines various functional groups, including a fluorophenyl sulfonyl group, a furyl group, and a methylbenzyl thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-furyl ketone and an amine.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the oxazole ring using a reagent like fluorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Methylbenzyl Thio Group: The final step involves the thiolation of the oxazole ring using a reagent like 4-methylbenzyl thiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole
  • 4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine

Uniqueness

4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16FNO4S2

Molecular Weight

429.5 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3-oxazole

InChI

InChI=1S/C21H16FNO4S2/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(27-21)18-3-2-12-26-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3

InChI Key

FBOKURKKXAWETD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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